Biochemical Potency vs. Citarinostat
HDAC-IN-71 demonstrates potent biochemical inhibition across multiple HDAC isoforms with a profile distinct from other HDAC6-preferring inhibitors. It is compared here to Citarinostat (ACY-241), a second-generation selective HDAC6 inhibitor currently in clinical development. While both compounds show high potency for HDAC6, HDAC-IN-71 exhibits a significantly more balanced inhibition of class I HDACs (HDAC1, HDAC2, HDAC3) [1]. The data shows that HDAC-IN-71 maintains low nanomolar activity against HDAC1/2/3 (12.6-20 nM), whereas Citarinostat's potency against these isoforms is reduced by 13- to 18-fold . This is a critical differentiator for research models where complete HDAC6 selectivity is not desired.
HDAC1: 12.6 vs 35 nM (2.8×)
HDAC2: 14.1 vs 45 nM (3.2×)
HDAC3: 20 vs 46 nM (2.3×)
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | HDAC6: 3 nM; HDAC1: 12.6 nM; HDAC2: 14.1 nM; HDAC3: 20 nM |
| Comparator Or Baseline | Citarinostat: HDAC6: 2.6 nM; HDAC1: 35 nM; HDAC2: 45 nM; HDAC3: 46 nM |
| Quantified Difference | For HDAC1, HDAC-IN-71 is 2.8-fold more potent (12.6 vs 35 nM). For HDAC2, 3.2-fold more potent. For HDAC3, 2.3-fold more potent. |
| Conditions | Biochemical enzyme inhibition assays. HDAC-IN-71 data per Jiang et al. (2024); Citarinostat data per vendor specifications and published literature. |
Why This Matters
This balanced class I/IIb inhibition profile, with a slight HDAC6 preference, provides a unique experimental tool distinct from highly selective HDAC6 inhibitors, enabling investigation of multi-isoform targeting strategies.
- [1] Jiang Q, et al. Discovery of novel itaconimide-based derivatives as potent HDAC inhibitors for the efficient treatment of prostate cancer. Eur J Med Chem. 2024;269:116315. View Source
